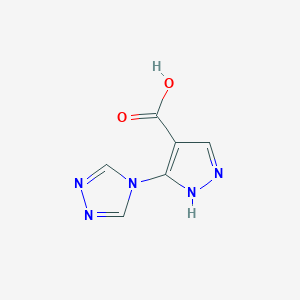
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7N3O2 . It has been used for anti-inflammatory activity .
Synthesis Analysis
The synthesis of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid and similar compounds has been described in several studies. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study described the successful syntheses of some triazole compounds from hydrazides .
Molecular Structure Analysis
The molecular structure of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid has been analyzed in several studies. For example, one study described the crystal structure of a related compound, tricyclohexyl[4-(4H-1,2,4-triazol-4-yl)-benzoato] . Another study discussed the structure of a compound where the C13 on the coumarin ketone formed an intramolecular hydrogen bond with O11 on the benzopyran ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid include a molecular weight of 189.17 g/mol . The compound has a topological polar surface area of 68 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that the integration of 1,2,4-triazole and pyrazole fragments into new substances influences the formation of specific types of activity, with the structural combination of these heterocycles increasing the likelihood of interaction with various biological targets. The synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, for example, demonstrates the scientific attractiveness and promise of creating condensed systems involving 1,2,4-triazole. These compounds were synthesized through a stepwise formation that involved interactions with carboxylic acids, with their structures confirmed by various spectroscopic methods (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities
The derivatives of 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid have been evaluated for their antimicrobial properties. A study synthesized 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and tested them against various strains of bacteria and fungi. Compounds with specific substituents showed marked inhibition of bacterial and fungal growth, nearly equal to the standards, highlighting the antimicrobial potential of these compounds (Sanjeeva Reddy, Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).
Antifungal Activity and Biological Potential
The potential antifungal activity of synthesized compounds containing 1,2,4-triazole and pyrazole derivatives was explored through molecular docking studies. The interaction with 14α-demethylase lanosterol suggested a level of probability of effect, justifying further study into their antifungal properties (Fedotov, Hotsulia, & Panasenko, 2022).
Future Directions
The future directions for research on 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid could involve further exploration of its potential anticancer properties . Additionally, the synthesis of new compounds based on the 3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid structure could be an interesting area of study .
properties
IUPAC Name |
5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-6(13)4-1-7-10-5(4)11-2-8-9-3-11/h1-3H,(H,7,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNCHKAEQNAJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4H-1,2,4-Triazol-4-YL)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)
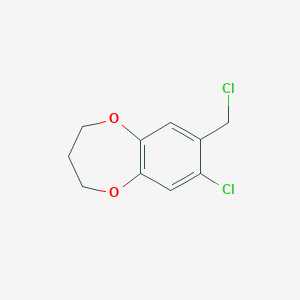
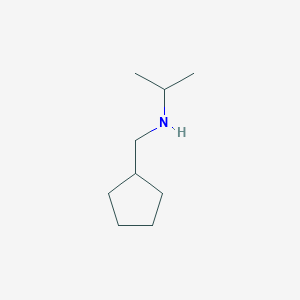
![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)
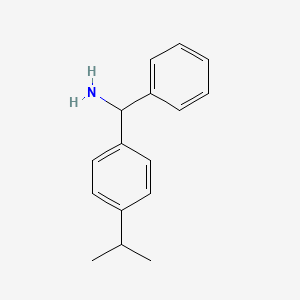
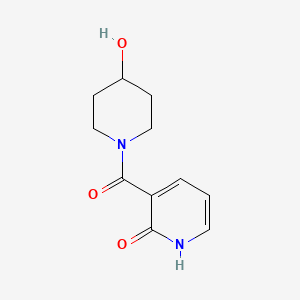
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)
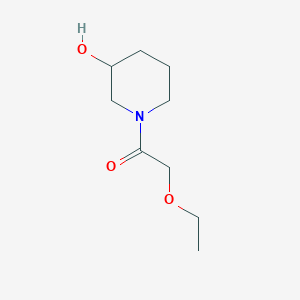
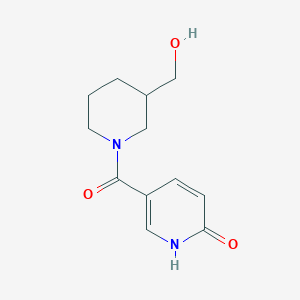
![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)

![3-[4-(aminomethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1462080.png)
![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)
![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)